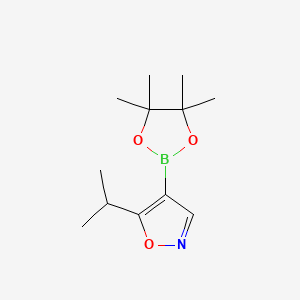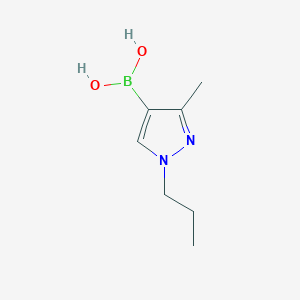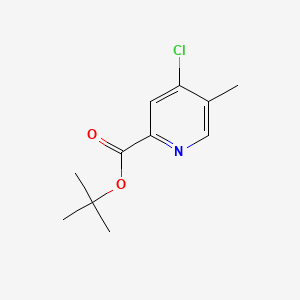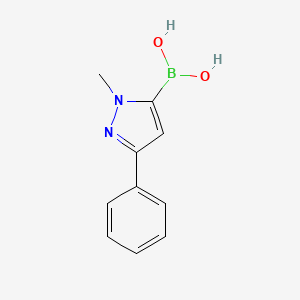
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a cyclopropane ring attached to a benzimidazole moiety, which is further substituted with dimethyl groups.
Métodos De Preparación
The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Debus-Radziszewski synthesis and Wallach synthesis are well-known methods for preparing benzimidazole derivatives . Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. They are also used as intermediates in the synthesis of various pharmaceuticals . In industry, these compounds are used as catalysts and stabilizers in polymer production.
Mecanismo De Acción
The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride include other benzimidazole derivatives such as mebendazole, albendazole, and thiabendazole. These compounds share similar structural features and biological activities but differ in their specific substituents and pharmacokinetic properties . The unique cyclopropane ring in this compound distinguishes it from other benzimidazole derivatives, potentially offering distinct biological activities and applications.
Propiedades
Fórmula molecular |
C12H16ClN3 |
|---|---|
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
1-(4,6-dimethyl-1H-benzimidazol-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-5-8(2)10-9(6-7)14-11(15-10)12(13)3-4-12;/h5-6H,3-4,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
LBMOCPPAKAYENX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(=N2)C3(CC3)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)



![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)

amine](/img/structure/B13465467.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

